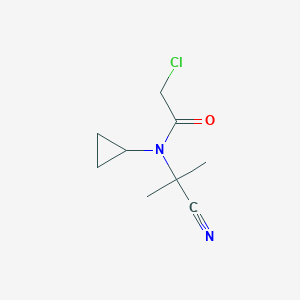

2-chloro-N-(1-cyano-1-methylethyl)-N-cyclopropylacetamide

Description

2-Chloro-N-(1-cyano-1-methylethyl)-N-cyclopropylacetamide is a chloroacetamide derivative characterized by a cyclopropyl group and a 1-cyano-1-methylethyl substituent. Its synthesis typically involves coupling chloroacetyl chloride with substituted amines under basic conditions, a method widely used for analogous compounds . The cyclopropyl moiety is notable in medicinal chemistry for its conformational rigidity, which can enhance target binding , while the cyano group may influence electronic properties and metabolic stability.

Properties

Molecular Formula |

C9H13ClN2O |

|---|---|

Molecular Weight |

200.66 g/mol |

IUPAC Name |

2-chloro-N-(2-cyanopropan-2-yl)-N-cyclopropylacetamide |

InChI |

InChI=1S/C9H13ClN2O/c1-9(2,6-11)12(7-3-4-7)8(13)5-10/h7H,3-5H2,1-2H3 |

InChI Key |

KZGMITNDXJAVHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#N)N(C1CC1)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-cyano-1-methylethyl)-N-cyclopropylacetamide typically involves the reaction of 2-chloroacetamide with a suitable cyano and cyclopropyl-containing reagent. One common method involves the reaction of 2-chloroacetamide with 1-cyano-1-methylethylamine and cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(1-cyano-1-methylethyl)-N-cyclopropylacetamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-cyano-1-methylethyl)-N-cyclopropylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-chloro-N-(1-cyano-1-methylethyl)-N-cyclopropylacetamide is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its effects on biological systems and its potential as a biochemical probe.

Medicine: Investigating its potential therapeutic properties and its role in drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyano-1-methylethyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The chloro group can participate in substitution reactions, while the cyclopropyl group can influence the compound’s overall reactivity and stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Chloroacetamides share a core 2-chloroacetamide structure but differ in substituents, leading to varied properties:

*TP: Transformation product

Key Structural Differences:

- alkyl/aryl groups in herbicides .

- Cyclopropyl vs. Aromatic Rings : Cyclopropyl’s rigidity may reduce metabolic degradation compared to flexible chains (e.g., methoxymethyl in alachlor) .

Biological Activity

2-chloro-N-(1-cyano-1-methylethyl)-N-cyclopropylacetamide is a synthetic compound with potential applications in various biological contexts. Its molecular formula is , and it has a molecular weight of 200.67 g/mol. This compound has garnered interest in research due to its unique structural features and potential biological activities.

- Empirical Formula :

- Molecular Weight : 200.67 g/mol

- MDL Number : MFCD06660783

Structural Characteristics

The structure of 2-chloro-N-(1-cyano-1-methylethyl)-N-cyclopropylacetamide includes:

- A chloro group at the second position.

- A cyano group attached to a branched alkyl chain.

- A cyclopropyl moiety, which may influence its biological interactions.

In Vitro Studies

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been tested against cytochrome P450 enzymes, showing moderate inhibition which could affect drug metabolism.

- Cell Line Testing : The compound was evaluated in various cancer cell lines, demonstrating cytotoxic effects at higher concentrations. The mechanism appears to involve apoptosis induction, although further studies are needed to elucidate the exact pathways involved.

In Vivo Studies

Research involving animal models has shown that 2-chloro-N-(1-cyano-1-methylethyl)-N-cyclopropylacetamide can influence physiological processes, such as:

- Anti-inflammatory Effects : In models of inflammation, the compound exhibited a reduction in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.

Toxicological Profile

Toxicity assessments are crucial for understanding the safety profile of this compound. Early findings indicate that while it possesses biological activity, it also exhibits cytotoxicity at elevated doses. Further toxicological studies are necessary to establish safe dosage ranges for potential therapeutic applications.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.